

Application Notes and Protocols for Biotin-PEG10-Acid Protein Conjugation

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Compound of Interest

Compound Name: *Biotin-PEG10-Acid*

Cat. No.: *B15544919*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of **Biotin-PEG10-Acid** to proteins. This process is fundamental for various applications in research and drug development, including immunoassays, affinity purification, and studies of protein-protein interactions. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the biotinylated molecule and minimizes steric hindrance.

The conjugation is achieved through a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the terminal carboxylic acid group of **Biotin-PEG10-Acid**, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines on the target protein. However, this intermediate is unstable in aqueous solutions. The addition of NHS stabilizes the activated molecule by converting it into a more stable NHS ester, which then efficiently reacts with primary amines (such as the side chain of lysine residues or the N-terminus of the protein) to form a stable amide bond.

Experimental Protocols

Materials

- **Biotin-PEG10-Acid**

- Protein to be biotinylated (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine-HCl, pH 8.5
- Purification: Desalting columns or dialysis cassettes for buffer exchange.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve **Biotin-PEG10-Acid**

Protocol: Two-Step EDC/NHS Coupling

This protocol is designed for the controlled conjugation of a protein with available primary amines to the carboxyl group of **Biotin-PEG10-Acid**.

Step 1: Preparation of Reagents

- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
- Prepare a stock solution of **Biotin-PEG10-Acid** in anhydrous DMF or DMSO.
- Dissolve the protein to be labeled in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange.^[1]
- Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer. These reagents are susceptible to hydrolysis and should be used without delay.^{[1][2]}

Step 2: Activation of **Biotin-PEG10-Acid**

- In a microcentrifuge tube, combine the **Biotin-PEG10-Acid** stock solution with the Activation Buffer.
- Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the **Biotin-PEG10-Acid** solution. The molar ratio of EDC and NHS to the biotin reagent is crucial and may require optimization.
- Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Conjugation to the Protein

- Add the activated **Biotin-PEG10-Acid** mixture to the protein solution.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the protein.

Step 4: Quenching the Reaction

- To stop the conjugation reaction, add the Quenching Solution to the reaction mixture. This will hydrolyze any unreacted NHS esters.
- Incubate for 15 minutes at room temperature.

Step 5: Purification of the Biotinylated Protein

- Remove excess, unreacted biotin reagent and reaction byproducts by using a desalting column or by dialysis against PBS. This step is critical to prevent interference in downstream applications.

Data Presentation

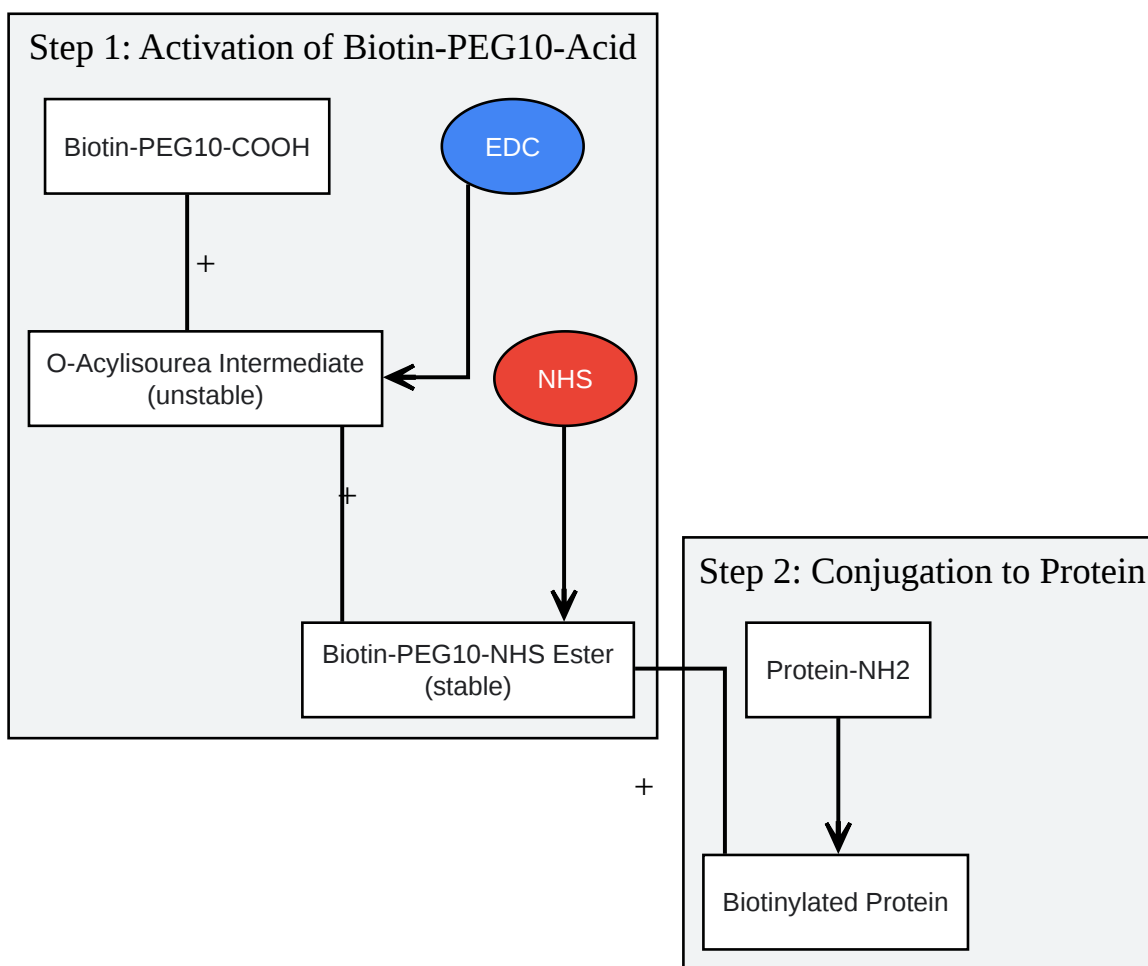
The following table provides recommended starting concentrations and molar ratios for the biotinylation reaction. Optimization may be necessary for each specific protein and application.

Parameter	Recommended Range	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Molar Ratio of Biotin-PEG10-Acid to Protein	20:1 to 100:1	This should be optimized to achieve the desired degree of labeling.
Molar Ratio of EDC to Biotin-PEG10-Acid	1.5:1 to 2:1	A slight excess of EDC ensures efficient activation.
Molar Ratio of NHS to Biotin-PEG10-Acid	1.5:1 to 2:1	NHS stabilizes the activated intermediate.
Activation Reaction Time	15-30 minutes	At room temperature.
Conjugation Reaction Time	1-2 hours at RT or overnight at 4°C	Longer incubation at 4°C can be gentler on the protein.
Quenching Time	15 minutes	At room temperature.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for the conjugation of **Biotin-PEG10-Acid** to a protein using EDC and NHS.

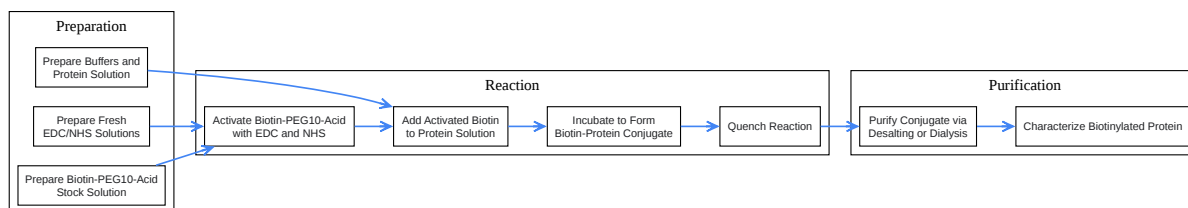


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Caption: EDC/NHS chemistry for protein biotinylation.

Experimental Workflow

This diagram outlines the complete experimental workflow from reagent preparation to the final purified biotinylated protein.



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Caption: Workflow for protein biotinylation.

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References

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- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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